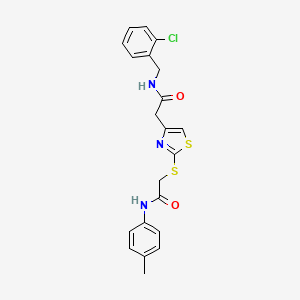
1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C22H23F2N5O2 and its molecular weight is 427.456. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies and Complex Formation
Research on urea derivatives, such as those by Ośmiałowski et al. (2013), focuses on the association of N-(pyridin-2-yl), N'-substituted ureas with naphthyridines and benzoates, exploring the substituent effect on complexation through NMR spectroscopy and quantum chemical calculations. These studies highlight the importance of urea derivatives in understanding molecular interactions, particularly hydrogen bonding and its impact on molecular structure and dynamics (Ośmiałowski et al., 2013).
Synthesis of Novel Derivatives
Abdelrazek et al. (2010) and others have contributed to the field by synthesizing novel pyridine and naphthyridine derivatives, showcasing the versatility of urea compounds in facilitating the creation of new chemical entities with potential applications in material science, pharmacology, and chemical biology. These efforts underscore the role of urea derivatives in expanding the chemical space for various scientific applications (Abdelrazek et al., 2010).
Catalytic and Ligand Applications
The work by Mizar and Myrboh (2008) on the synthesis of fused pyrimidine derivatives using urea or guanidine in the presence of catalysts like KF–Al2O3 illustrates the potential of urea derivatives in catalysis and as ligands in synthetic chemistry. This research points to the use of urea derivatives in facilitating chemical reactions, highlighting their utility in organic synthesis and the development of catalytic processes (Mizar & Myrboh, 2008).
Antimicrobial Activity
Investigations into the antimicrobial activities of urea derivatives, as demonstrated by Sharma et al. (2004), reveal the biomedical relevance of these compounds. The synthesis and testing of various urea-based compounds against a range of bacterial and fungal pathogens offer insights into the potential of urea derivatives as scaffolds for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Sharma et al., 2004).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O2/c23-17-8-5-9-18(24)20(17)26-22(31)25-14-19-15-6-1-2-7-16(15)21(30)29(27-19)13-12-28-10-3-4-11-28/h1-2,5-9H,3-4,10-14H2,(H2,25,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXZAFAODVZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

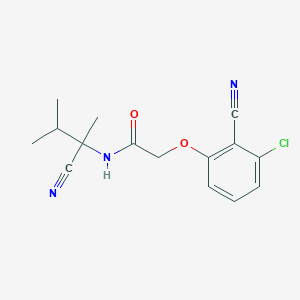
![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)
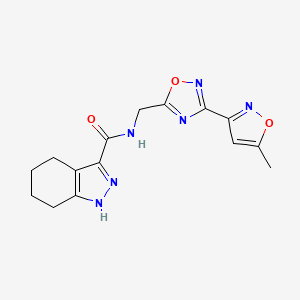

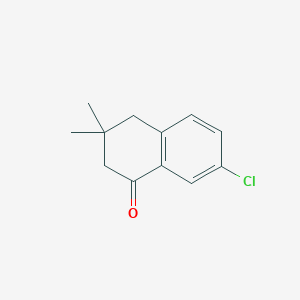
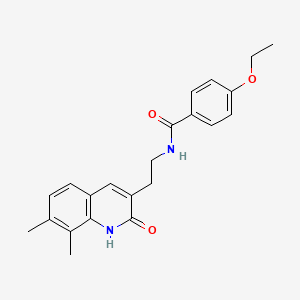
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

